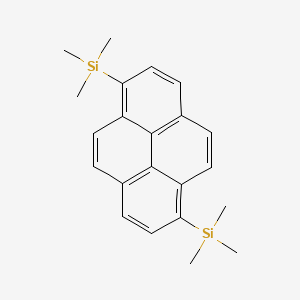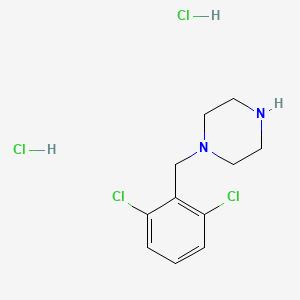
1-(2,6-Dichlorobenzyl)piperazine diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of two chlorine atoms attached to the benzyl group, which is linked to the piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, ammonia, or alkyl halides. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted in acidic or basic media, depending on the specific oxidizing agent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are performed in inert solvents such as tetrahydrofuran or diethyl ether, under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products include substituted benzyl piperazines with various functional groups.
Oxidation Reactions: The major products are N-oxides or other oxidized derivatives of the compound.
Reduction Reactions: The major products are dechlorinated or partially dechlorinated derivatives of the compound.
科学的研究の応用
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research on this compound includes its potential use as a pharmaceutical agent. Studies have explored its activity against various biological targets, including its potential as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications.
作用機序
The mechanism of action of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
1-(2,6-Dichlorobenzyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound has a bromine atom instead of chlorine, which can lead to different chemical reactivity and biological activity.
1-(4-Fluorobenzyl)piperazine: The presence of a fluorine atom can affect the compound’s lipophilicity and interaction with biological targets.
2,5-Dichlorobenzyl bromide: This compound has a similar structure but with bromine atoms, which can influence its reactivity and applications.
The uniqueness of 1-(2,6-Dichlorobenzyl)piperazine dihydrochloride lies in its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C11H16Cl4N2 |
|---|---|
分子量 |
318.1 g/mol |
IUPAC名 |
1-[(2,6-dichlorophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15;;/h1-3,14H,4-8H2;2*1H |
InChIキー |
UMMPOALTLOQVKN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)


![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)
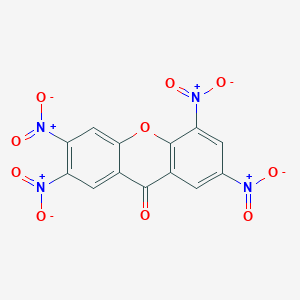

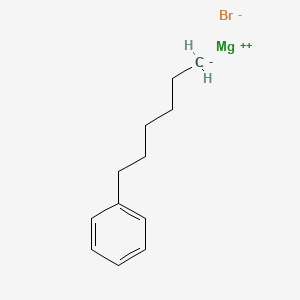
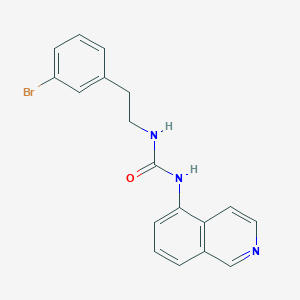

![Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide](/img/structure/B12572742.png)
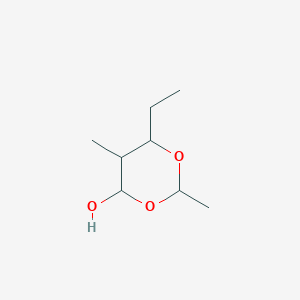
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
